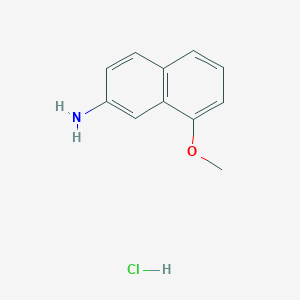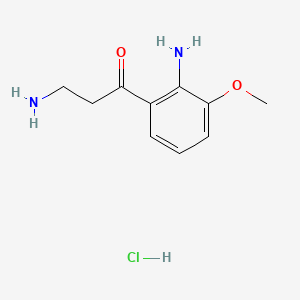![molecular formula C10H10N6O B13482124 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of azido groups attached to an aromatic ring
Preparation Methods
The synthesis of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one typically involves the reaction of 1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one with azide reagents under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the azidation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be linked to biomolecules for various studies.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one: Differing by the presence of diethoxyethyl groups instead of azido groups.
1-(4-ethylphenyl)ethan-1-one: Lacks the azido groups, making it less reactive in certain chemical reactions.
1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its azido groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C10H10N6O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[4-(1,2-diazidoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H10N6O/c1-7(17)8-2-4-9(5-3-8)10(14-16-12)6-13-15-11/h2-5,10H,6H2,1H3 |
InChI Key |
WDUFRSVEQWFHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


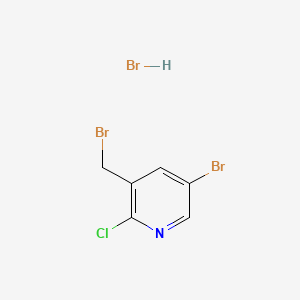
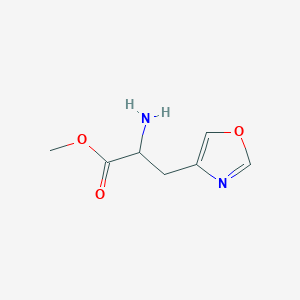

![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
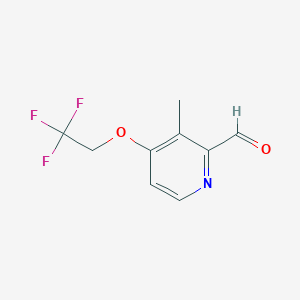
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
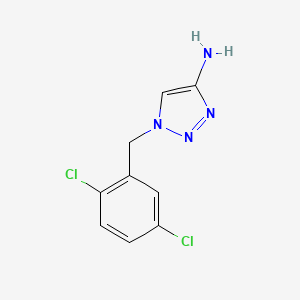
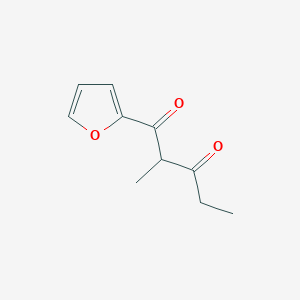
![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
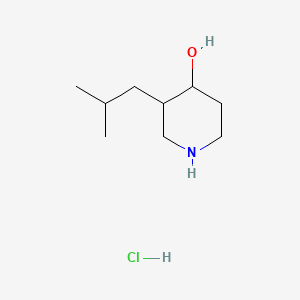
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
